molecular formula C23H28N2O3 B11314531 5-ethyl-3-methyl-N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]-1-benzofuran-2-carboxamide

5-ethyl-3-methyl-N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]-1-benzofuran-2-carboxamide

Cat. No.: B11314531
M. Wt: 380.5 g/mol
InChI Key: MLNNWEUENWOETH-UHFFFAOYSA-N
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Description

5-ethyl-3-methyl-N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by its unique structure, which includes a benzofuran core, an ethyl and methyl substitution, and a pyrrolidine and furan moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-3-methyl-N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]-1-benzofuran-2-carboxamide typically involves multiple steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.

    Substitution Reactions: Introduction of the ethyl and methyl groups can be achieved through alkylation reactions using suitable alkyl halides.

    Attachment of the Pyrrolidine and Furan Moieties: The pyrrolidine and furan groups can be introduced via nucleophilic substitution reactions, where the appropriate nucleophiles are reacted with the benzofuran derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and pyrrolidine moieties.

    Reduction: Reduction reactions can occur at the carbonyl group of the carboxamide.

    Substitution: The benzofuran core can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid or aluminum chloride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Its potential pharmacological properties could be explored for therapeutic applications.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. Generally, it may interact with enzymes or receptors, modulating their activity. The benzofuran core and the attached moieties could influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran Derivatives: Compounds with similar benzofuran cores but different substituents.

    Pyrrolidine Derivatives: Compounds with pyrrolidine moieties attached to different cores.

    Furan Derivatives: Compounds with furan rings and various substitutions.

Uniqueness

The uniqueness of 5-ethyl-3-methyl-N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]-1-benzofuran-2-carboxamide lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C23H28N2O3

Molecular Weight

380.5 g/mol

IUPAC Name

5-ethyl-3-methyl-N-[2-(5-methylfuran-2-yl)-2-pyrrolidin-1-ylethyl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C23H28N2O3/c1-4-17-8-10-20-18(13-17)16(3)22(28-20)23(26)24-14-19(25-11-5-6-12-25)21-9-7-15(2)27-21/h7-10,13,19H,4-6,11-12,14H2,1-3H3,(H,24,26)

InChI Key

MLNNWEUENWOETH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=C2C)C(=O)NCC(C3=CC=C(O3)C)N4CCCC4

Origin of Product

United States

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